molecular formula C15H10N6O B14678753 3-(3-Azidophenyl)-1-(4-azidophenyl)prop-2-en-1-one CAS No. 33706-07-9

3-(3-Azidophenyl)-1-(4-azidophenyl)prop-2-en-1-one

Cat. No.: B14678753
CAS No.: 33706-07-9
M. Wt: 290.28 g/mol
InChI Key: MNWWRJMOAXEWTA-UHFFFAOYSA-N
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Description

3-(3-Azidophenyl)-1-(4-azidophenyl)prop-2-en-1-one: is an organic compound that features azide functional groups attached to phenyl rings Azides are known for their reactivity and are often used in click chemistry and other synthetic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Azidophenyl)-1-(4-azidophenyl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoacetophenone and 4-bromoacetophenone.

    Formation of Azides: The bromo compounds are converted to azides using sodium azide in a nucleophilic substitution reaction.

    Coupling Reaction: The azide-substituted acetophenones are then coupled using a base-catalyzed aldol condensation reaction to form the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The azide groups can undergo oxidation to form nitro compounds.

    Reduction: Reduction of the azide groups can yield amines.

    Substitution: The azide groups can participate in substitution reactions, such as the Staudinger reaction, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Phosphines or other nucleophiles.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Click Chemistry: The azide groups make this compound suitable for click chemistry applications, where it can be used to form triazoles.

    Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.

Biology and Medicine:

    Bioconjugation: The compound can be used to label biomolecules for imaging or therapeutic purposes.

    Drug Development: Potential use in the synthesis of pharmacologically active compounds.

Industry:

    Polymer Synthesis: Used in the production of specialty polymers with unique properties.

    Surface Modification: Employed in modifying surfaces for improved adhesion or other functional properties.

Mechanism of Action

The mechanism of action for 3-(3-Azidophenyl)-1-(4-azidophenyl)prop-2-en-1-one largely depends on its reactivity due to the azide groups. Azides are known to participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming stable triazole rings. This reactivity is harnessed in various applications, including bioconjugation and materials science.

Comparison with Similar Compounds

    3-Azidophenylacetylene: Another azide-containing compound used in click chemistry.

    4-Azidobenzoic Acid: Used in bioconjugation and surface modification.

    1-Azido-4-nitrobenzene: Known for its reactivity in substitution reactions.

Uniqueness: 3-(3-Azidophenyl)-1-(4-azidophenyl)prop-2-en-1-one is unique due to the presence of two azide groups on a conjugated system, which may impart distinct reactivity and properties compared to other azide-containing compounds.

Properties

CAS No.

33706-07-9

Molecular Formula

C15H10N6O

Molecular Weight

290.28 g/mol

IUPAC Name

3-(3-azidophenyl)-1-(4-azidophenyl)prop-2-en-1-one

InChI

InChI=1S/C15H10N6O/c16-20-18-13-7-5-12(6-8-13)15(22)9-4-11-2-1-3-14(10-11)19-21-17/h1-10H

InChI Key

MNWWRJMOAXEWTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=[N+]=[N-])C=CC(=O)C2=CC=C(C=C2)N=[N+]=[N-]

Origin of Product

United States

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